Beclometasone dipropionate-d6
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Overview
Description
Beclometasone dipropionate-d6 is a deuterium-labeled derivative of beclometasone dipropionate, a synthetic corticosteroid. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beclometasone dipropionate. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beclometasone dipropionate-d6 involves the incorporation of deuterium atoms into the beclometasone dipropionate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then subjected to propionylation and other chemical modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the high purity and yield of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Beclometasone dipropionate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are used in further pharmacological studies .
Scientific Research Applications
Beclometasone dipropionate-d6 is widely used in scientific research, including:
Chemistry: Used to study the chemical properties and reactions of corticosteroids.
Biology: Helps in understanding the metabolic pathways and biological effects of corticosteroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to trace the distribution and metabolism of beclometasone dipropionate in the body.
Industry: Employed in the development of new corticosteroid formulations and delivery systems
Mechanism of Action
Beclometasone dipropionate-d6, like its non-deuterated counterpart, is a prodrug that is converted into its active form, beclometasone 17-monopropionate (17-BMP), in the body. This active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing inflammation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological studies .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Fluticasone propionate: A corticosteroid used in the treatment of asthma and allergic rhinitis
Uniqueness
Beclometasone dipropionate-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in research settings, enabling scientists to trace the compound’s distribution and metabolism more accurately compared to non-labeled counterparts .
Properties
Molecular Formula |
C28H37ClO7 |
---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3 |
InChI Key |
KUVIULQEHSCUHY-KDSCBQPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.